3,5-Dimethoxy-4-methylbenzoyl chloride chemical properties
3,5-Dimethoxy-4-methylbenzoyl chloride chemical properties
An In-depth Technical Guide to 3,5-Dimethoxy-4-methylbenzoyl Chloride: Properties, Synthesis, and Applications
Foreword: A Senior Application Scientist's Perspective
In the landscape of modern organic synthesis, particularly within the demanding arenas of pharmaceutical and materials science, the selection of the right building block is paramount. It is a decision that dictates not only the efficiency of a synthetic route but also the very properties of the final molecule. 3,5-Dimethoxy-4-methylbenzoyl chloride is one such reagent—a nuanced and powerful tool for the discerning chemist. Its utility lies in the strategic placement of its functional groups: a highly reactive acyl chloride for covalent bond formation, and a decorated aromatic ring whose methoxy and methyl substituents offer electronic and steric influence.
This guide is structured to move beyond a simple recitation of facts. It aims to provide a causal understanding of this reagent's behavior. We will explore not just how to use it, but why it reacts the way it does, why certain precautions are non-negotiable, and how its unique structure can be leveraged to build molecular complexity. The protocols described herein are designed as self-validating systems, emphasizing the rigorous exclusion of moisture—the primary antagonist in any acyl chloride chemistry—to ensure reproducibility and high yields. By grounding our discussion in established chemical principles and citing authoritative sources, this document serves as a reliable technical resource for researchers, scientists, and drug development professionals seeking to master the application of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Core Physicochemical & Structural Data
3,5-Dimethoxy-4-methylbenzoyl chloride is a substituted aromatic acyl chloride. The central phenyl ring is functionalized with two electron-donating methoxy groups and one weakly electron-donating methyl group, in addition to the highly reactive benzoyl chloride moiety.
| Property | Value | Source(s) |
| CAS Number | 34523-76-7 | [1][2][3][4] |
| Molecular Formula | C₁₀H₁₁ClO₃ | [1][2][5] |
| Molecular Weight | 214.65 g/mol | [1][3][5] |
| Appearance | Colorless or pale yellow liquid/solid | [5] |
| Boiling Point | 260-261 °C | [5] |
| Density | 1.227 g/mL | [5] |
| Solubility | Soluble in organic solvents (ethers, alcohols, ketones) | [5] |
Synthesis Pathway: From Carboxylic Acid to Acyl Chloride
The most direct and common method for preparing 3,5-Dimethoxy-4-methylbenzoyl chloride is through the chlorination of its corresponding carboxylic acid, 3,5-dimethoxy-4-methylbenzoic acid. Thionyl chloride (SOCl₂) is the preferred reagent for this transformation due to its efficacy and the convenient gaseous nature of its byproducts (SO₂ and HCl), which simplifies purification.
The causality behind this choice is rooted in the mechanism. Thionyl chloride converts the hydroxyl group of the carboxylic acid into an excellent leaving group, facilitating nucleophilic attack by the chloride ion to form the acyl chloride. The reaction is often catalyzed by a few drops of N,N-dimethylformamide (DMF), which first reacts with thionyl chloride to form a Vilsmeier-type intermediate, a more potent acylating agent that accelerates the conversion.
Workflow for Synthesis
Caption: Synthesis workflow for 3,5-Dimethoxy-4-methylbenzoyl chloride.
Detailed Experimental Protocol
This protocol is a representative example based on analogous preparations of benzoyl chlorides.[6][7][8]
-
System Preparation: All glassware must be rigorously dried in an oven (e.g., at 120°C overnight) and assembled hot under a stream of dry nitrogen or argon to ensure an anhydrous environment.
-
Charging the Reactor: To a three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser (with a gas outlet connected to a scrubber), and a dropping funnel, add 3,5-dimethoxy-4-methylbenzoic acid (1.0 eq.).
-
Solvent and Catalyst Addition: Add a suitable anhydrous solvent, such as toluene or tetrahydrofuran (THF), to create a suspension.[6][9] Add a catalytic amount of N,N-dimethylformamide (DMF) (e.g., 2-3 drops).[6][8]
-
Reagent Addition: While stirring, add thionyl chloride (SOCl₂) (typically 1.5-2.0 eq.) dropwise from the dropping funnel at a controlled rate. The reaction may be mildly exothermic.
-
Reaction: Heat the mixture to a moderate temperature (e.g., 50-90°C) and stir for 2-4 hours.[6][8] The reaction progress can be monitored by the cessation of gas evolution (SO₂ and HCl).
-
Purification: After cooling the reaction mixture to room temperature, carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The crude product, an oil or solid, can often be used directly or further purified by vacuum distillation.[5]
Reactivity Profile and Mechanistic Insights
The chemical behavior of 3,5-Dimethoxy-4-methylbenzoyl chloride is dominated by the high electrophilicity of its carbonyl carbon, making it a potent acylating agent.
A. Nucleophilic Acyl Substitution: The Primary Reactive Pathway
This compound readily undergoes nucleophilic acyl substitution with a wide range of nucleophiles (Nu-H), including alcohols (to form esters) and amines (to form amides). The reaction proceeds via a tetrahedral intermediate, followed by the elimination of the chloride ion, which is an excellent leaving group. The HCl byproduct is typically scavenged by a non-nucleophilic base like triethylamine or pyridine.
Caption: General mechanism for Nucleophilic Acyl Substitution.
B. Electronic Effects of Ring Substituents
Compared to unsubstituted benzoyl chloride, the reactivity of 3,5-Dimethoxy-4-methylbenzoyl chloride is slightly attenuated. This is a direct consequence of the electronic effects of the ring substituents. The two methoxy groups are powerful electron-donating groups (EDGs) via resonance, increasing the electron density on the aromatic ring and, to a lesser extent, on the carbonyl carbon.[10] This increased electron density slightly reduces the carbon's electrophilicity, making it less susceptible to nucleophilic attack. The methyl group also contributes a weak electron-donating inductive effect. As a result, reactions may require slightly longer times or more forcing conditions to achieve yields comparable to those with benzoyl chloride.[10]
C. Hydrolysis: The Critical Side Reaction
The paramount consideration when handling any acyl chloride is its sensitivity to water. 3,5-Dimethoxy-4-methylbenzoyl chloride reacts rapidly with moisture—even atmospheric humidity—to hydrolyze back to the inactive 3,5-dimethoxy-4-methylbenzoic acid.[11][12] This reaction consumes the reagent and complicates product purification. Therefore, all experiments must be conducted under strictly anhydrous conditions.
Caption: Hydrolysis pathway of 3,5-Dimethoxy-4-methylbenzoyl chloride.
Applications in Synthetic Chemistry
The primary role of 3,5-Dimethoxy-4-methylbenzoyl chloride is as a synthetic intermediate to introduce the 3,5-dimethoxy-4-methylbenzoyl moiety into target molecules. This structural motif is valuable in medicinal chemistry and drug development.[5]
-
Pharmaceutical Synthesis: It serves as a key building block for preparing complex organic compounds, including esters and amides, which are prevalent in active pharmaceutical ingredients (APIs).[5][13] The substituted phenyl ring can be a crucial part of a pharmacophore, influencing binding affinity, solubility, and metabolic stability.
-
Friedel-Crafts Acylation: It can be used in Friedel-Crafts reactions with other aromatic compounds in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form diaryl ketones.[14][15] This provides a direct method for C-C bond formation.
-
Derivatization: Its reactivity makes it suitable for derivatizing alcohols and amines for analytical purposes, such as enhancing detectability in chromatography.
Safety, Handling, and Storage
As a reactive acyl chloride, this compound presents significant hazards that demand strict adherence to safety protocols.
Hazard Profile
-
Corrosivity: Causes severe skin burns and eye damage.[16][17] Contact with tissue leads to rapid hydrolysis, generating hydrochloric acid.
-
Respiratory Irritation: Vapors are irritating to the respiratory tract.[5]
-
Reactivity with Water: Reacts with water, including moisture in the air, to produce corrosive hydrogen chloride gas.[16][18]
Handling and Personal Protective Equipment (PPE)
-
Ventilation: All manipulations must be performed in a certified chemical fume hood to avoid inhalation of vapors.[5][19]
-
Personal Protective Equipment: Wear chemical-resistant gloves (e.g., nitrile), a lab coat, and chemical safety goggles in combination with a face shield.[16][19]
-
Inert Atmosphere: For reactions, handle the reagent under an inert atmosphere (nitrogen or argon) to prevent degradation from atmospheric moisture.[16]
Storage Protocol
-
Conditions: Store in a tightly sealed container in a cool, dry, and well-ventilated area designated for corrosive materials.[5][16]
-
Incompatibilities: Keep away from water, strong bases, strong oxidizing agents, and alcohols.[5][16][18]
-
Inert Gas Blanket: For long-term storage, it is advisable to store the container under a blanket of inert gas.[16]
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